The synthesis of ML226 involves multiple steps typical of organic synthesis techniques used in medicinal chemistry. The compound features a triazole urea moiety, which is significant for its inhibitory activity against ABHD11. While specific synthetic pathways are not detailed in the available literature, it generally includes the formation of the triazole ring followed by the introduction of the urea functional group.
Key technical details include:
ML226's molecular structure can be represented as follows:
The compound's structural data supports its function as an inhibitor by enabling specific interactions with the target enzyme, enhancing its selectivity and potency .
ML226 primarily participates in covalent bonding reactions with the active site serine residue of ABHD11. The mechanism involves carbamoylation, where ML226 forms a stable bond with the serine hydroxyl group, effectively inhibiting enzyme activity.
Key reactions include:
The mechanism by which ML226 inhibits ABHD11 involves several steps:
Research indicates that this inhibition can significantly affect metabolic pathways involving endocannabinoids and other lipid mediators that are substrates for ABHD11 .
ML226 exhibits several notable physical and chemical properties:
These properties are essential for laboratory handling and experimental applications.
ML226 serves various scientific purposes:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: